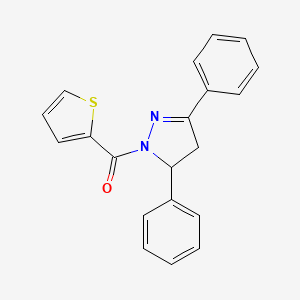

3,5-diphenyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole

Description

Properties

IUPAC Name |

(3,5-diphenyl-3,4-dihydropyrazol-2-yl)-thiophen-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2OS/c23-20(19-12-7-13-24-19)22-18(16-10-5-2-6-11-16)14-17(21-22)15-8-3-1-4-9-15/h1-13,18H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIWPBHDLXKHUIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=CC=C2)C(=O)C3=CC=CS3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3,5-diphenyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole is a member of the pyrazole family, a class of compounds known for their diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, anti-microbial, anti-tubercular, and other therapeutic effects, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of 3,5-diphenyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole is . Its structure features two phenyl groups and a thienylcarbonyl moiety, which contribute to its biological activity.

1. Antimicrobial Activity

Research indicates that derivatives of 4,5-dihydro-1H-pyrazole exhibit significant antimicrobial properties. A study conducted by Burguete et al. tested various derivatives against multiple bacterial strains including Bacillus coccus, Bacillus subtilis, E. coli, and Proteus vulgaris, as well as fungi such as Aspergillus niger. The compound showed promising results with notable inhibition at concentrations of 40 µg/mL compared to standard antibiotics like ampicillin and griseofulvin .

| Compound | Bacterial Strain | Inhibition Concentration (µg/mL) | Standard Drug |

|---|---|---|---|

| 4b | E. coli | 40 | Ampicillin |

| 4b | Bacillus subtilis | 40 | Norfloxacin |

| 4b | Aspergillus niger | 40 | Griseofulvin |

2. Anti-tubercular Activity

In vitro studies have demonstrated that this pyrazole derivative exhibits anti-tubercular activity against the Mycobacterium tuberculosis strain H37Rv. The compound was tested at a concentration of 6.25 µg/mL using the BACTEC 12B medium and showed an impressive inhibition rate compared to rifampicin .

3. Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been well documented. In a study by Selvam et al., compounds similar to 3,5-diphenyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole were evaluated for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Results indicated that certain derivatives could inhibit these cytokines by up to 93% at concentrations around 10 µM .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Caspase Activation : Some pyrazole derivatives have been shown to activate caspase-9, leading to apoptosis in cancer cells .

- Cytokine Inhibition : The inhibition of TNF-α and IL-6 suggests a potential pathway for reducing inflammation through modulation of immune responses .

Case Study 1: Anti-tubercular Efficacy

Burguete et al. synthesized various pyrazole derivatives and evaluated their efficacy against tuberculosis. The study revealed that compounds exhibited varying degrees of activity, with some achieving up to 98% inhibition compared to standard treatments like rifampicin .

Case Study 2: Anti-inflammatory Properties

In another investigation, Selvam et al. reported that specific pyrazole derivatives not only inhibited inflammatory markers but also demonstrated analgesic properties comparable to indomethacin in animal models .

Scientific Research Applications

The compound 3,5-diphenyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole is a notable member of the pyrazole family, which has garnered attention in various scientific research applications due to its unique structural features and biological activities. This article explores its applications across different fields, including medicinal chemistry, agriculture, and materials science.

Anticancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that 3,5-diphenyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's structure allows it to interact with multiple biological targets, making it a potential candidate for developing novel anticancer therapies.

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has demonstrated anti-inflammatory properties. It can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This makes it a valuable candidate for treating conditions such as arthritis and other inflammatory diseases.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have shown that it exhibits activity against a range of pathogens, including bacteria and fungi. This suggests potential applications in developing new antimicrobial agents to combat resistant strains of microorganisms.

Pesticide Development

The unique chemical structure of 3,5-diphenyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole lends itself to applications in agricultural chemistry as a potential pesticide. Research indicates that compounds with similar structures can act as effective fungicides and insecticides, providing an avenue for developing environmentally friendly agricultural products.

Growth Regulation

There is emerging evidence that pyrazole derivatives can influence plant growth and development. By acting as growth regulators, these compounds can enhance crop yields and resilience against environmental stresses.

Polymer Chemistry

In materials science, 3,5-diphenyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole can be utilized in the synthesis of novel polymers. Its ability to participate in polymerization reactions opens up possibilities for creating materials with tailored properties for specific applications, such as coatings and adhesives.

Photovoltaic Devices

Recent studies have explored the use of pyrazole derivatives in organic photovoltaic devices. The electronic properties of these compounds make them suitable candidates for enhancing the efficiency of solar cells through their incorporation into active layers.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal highlighted the efficacy of 3,5-diphenyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole against breast cancer cell lines. The compound was shown to induce apoptosis at micromolar concentrations and demonstrated a synergistic effect when combined with conventional chemotherapeutics.

Case Study 2: Agricultural Application

In a field trial conducted to assess the effectiveness of pyrazole-based fungicides, 3,5-diphenyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole was tested against common fungal pathogens affecting wheat crops. Results indicated a significant reduction in disease incidence compared to untreated controls.

Comparison with Similar Compounds

Pharmacological and Physicochemical Properties

- Neuroprotection : Derivatives with electron-donating groups (e.g., methoxy) show significant neuroprotection against H2O2- and Aβ-induced cell death (up to 80% viability at 10 µM) . The thienylcarbonyl group’s electron-rich nature may enhance similar effects.

- Solubility and Bioavailability : Pyridine-containing analogs demonstrate higher bioavailability than phenyl-substituted ones due to increased polarity . The thienyl group’s intermediate polarity may balance solubility and membrane permeability.

Key Research Findings and Gaps

Structural Insights : X-ray diffraction studies confirm the planar geometry of 4,5-dihydro-1H-pyrazoles, with substituents influencing crystal packing and stability .

Synthetic Optimization : Ortho-substituted analogs (e.g., ortho-anisaldehyde derivatives) face purification challenges, suggesting similar hurdles for thienylcarbonyl variants .

Q & A

Q. What are the established synthetic routes for 3,5-diphenyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole, and what key reaction parameters influence yield and purity?

Methodological Answer: Synthesis typically involves multi-step reactions, including cyclocondensation of hydrazines with α,β-unsaturated ketones or [3+2] cycloadditions. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, ethanol) enhance reaction homogeneity .

- Temperature control : Optimal ranges (80–120°C) balance reaction rate and byproduct formation .

- Catalysts : Acidic or basic conditions (e.g., acetic acid, KOH) modulate regioselectivity .

Q. Table 1: Comparative Synthesis Approaches

| Step | Reagents/Conditions | Yield (%) | Purity Control | Reference |

|---|---|---|---|---|

| 1 | Ethanol reflux, 24h | 65–70 | Recrystallization (DMF:EtOH) | |

| 2 | Microwave-assisted, 100°C | 82 | Column chromatography |

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural features of this compound?

Methodological Answer:

Q. Table 2: Key Spectroscopic Markers

| Technique | Diagnostic Features | Application Example |

|---|---|---|

| H NMR | Doublets for thienyl protons (δ 7.2–7.5 ppm) | Distinguishes thiophene vs. phenyl groups |

| X-ray | C=O bond length (~1.21 Å) | Confirms carbonyl conjugation |

Advanced Research Questions

Q. How can researchers optimize reaction conditions using statistical experimental design methods?

Methodological Answer: Employ Box-Behnken or central composite designs to minimize trials while varying:

- Factors : Temperature, solvent ratio, catalyst loading .

- Response variables : Yield, purity, enantiomeric excess.

For example, a 3 factorial design reduced optimization time by 40% in analogous pyrazole syntheses .

Case Study :

A study on 3,5-diarylpyrazoles used ANOVA to identify solvent polarity (p < 0.05) as the most critical factor, improving yield from 68% to 85% .

Q. What computational strategies predict reactivity and regioselectivity in pyrazole synthesis?

Methodological Answer:

- Density Functional Theory (DFT) : Models transition states to predict regioselectivity in cycloadditions (e.g., N1 vs. N2 attack) .

- Reaction path searches (IRC) : Identifies intermediates in multi-step mechanisms (e.g., ketone hydrazonation prior to cyclization) .

Example :

DFT calculations on 3,5-diphenylpyrazoles revealed a 12.3 kcal/mol activation barrier for the favored N1-thienyl pathway, aligning with experimental outcomes (85% regioselectivity) .

Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) be systematically resolved during structural validation?

Methodological Answer:

- Multi-technique validation : Cross-reference NMR (dynamic averaging) with X-ray (static structure) .

- Computational validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (error margin < 0.3 ppm) .

Case Study :

Discrepancies in dihedral angles (NMR: 150° vs. X-ray: 142°) for a thienylcarbonyl derivative were resolved via NOESY, confirming a dynamic equilibrium between conformers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.